molecular formula C22H23ClN2O2S B2599357 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide CAS No. 933199-94-1

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide

Cat. No. B2599357
CAS RN: 933199-94-1
M. Wt: 414.95
InChI Key: LRAMFOHWZZJBDI-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C22H23ClN2O2S and its molecular weight is 414.95. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Biological Characterization

A study by Viji et al. (2020) focuses on the characterization of a similar molecule, 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol (CPMPT). This molecule was analyzed through quantum chemical methods and vibrational spectral techniques. The antimicrobial activity of CPMPT was significant, exhibiting antifungal and antibacterial effects. Molecular docking studies were conducted to understand its interaction with different proteins, providing insights into its biological activity (Viji et al., 2020).

Synthesis and Antimicrobial Activities

Wardkhan et al. (2008) investigated the synthesis of thiazoles and their derivatives, highlighting their antimicrobial activities. They found that these compounds exhibited significant in vitro antimicrobial activity against various bacterial and fungal strains. This research suggests the potential of such compounds, including N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide, in developing new antimicrobial agents (Wardkhan et al., 2008).

Anticancer and Antimicrobial Agent Synthesis

Research by Khalifa et al. (2017) explored the synthesis of pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates. Their findings highlight the potential of these compounds in pharmacological applications, especially in developing anticancer and antimicrobial agents. This suggests that N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide could have similar applications (Khalifa et al., 2017).

Antimicrobial and Anticancer Synthesis

A study by Sah et al. (2014) on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole revealed moderate antimicrobial activity. These findings contribute to understanding the antimicrobial potential of related compounds, such as N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide (Sah et al., 2014).

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c1-15-20(28-22(25-15)17-6-8-18(23)9-7-17)13-14-24-21(26)12-5-16-3-10-19(27-2)11-4-16/h3-4,6-11H,5,12-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAMFOHWZZJBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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